molecular formula C17H22F2O3 B1326172 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898786-85-1

2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326172
CAS No.: 898786-85-1
M. Wt: 312.35 g/mol
InChI Key: HBIWCUSMBCYANE-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C17H22F2O3 It is characterized by the presence of two fluorine atoms and a dioxane ring attached to a valerophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:

    Formation of the dioxane ring: The dioxane ring can be synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst.

    Introduction of the fluorine atoms: Fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment to the valerophenone backbone: The final step involves the coupling of the dioxane ring with the valerophenone backbone through a Friedel-Crafts acylation reaction using an appropriate catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the valerophenone backbone, converting it to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the dioxane ring.

    Reduction: Alcohol derivatives of the valerophenone backbone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and dioxane ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde
  • 5,5-difluoro-2,8-diiodo-1,3,7,9,10-pentamethyl-5H-4L4,5L4-dipyrrolo[1,2-C:2’,1’-F][1,3,2]diazaborinine

Comparison: 2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the presence of both fluorine atoms and a dioxane ring, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIWCUSMBCYANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645961
Record name 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-85-1
Record name 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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